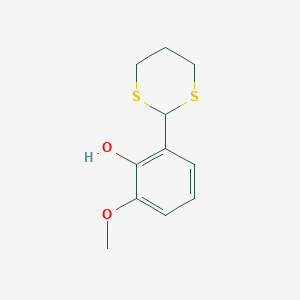
(3Z)-1-methyl-3-(5-oxo-1-prop-2-enyl-2-sulfanylideneimidazolidin-4-ylidene)indol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3Z)-1-methyl-3-(5-oxo-1-prop-2-enyl-2-sulfanylideneimidazolidin-4-ylidene)indol-2-one is a chemical compound that belongs to the class of indole derivatives. It has been studied for its potential pharmaceutical applications due to its unique chemical structure and mechanism of action.
Mecanismo De Acción
The mechanism of action of (3Z)-1-methyl-3-(5-oxo-1-prop-2-enyl-2-sulfanylideneimidazolidin-4-ylidene)indol-2-one is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins that are involved in cell growth and proliferation. This leads to the suppression of tumor growth and the inhibition of microbial and inflammatory responses.
Biochemical and Physiological Effects:
Studies have shown that (3Z)-1-methyl-3-(5-oxo-1-prop-2-enyl-2-sulfanylideneimidazolidin-4-ylidene)indol-2-one has various biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of bacteria and fungi, and reduce inflammation in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using (3Z)-1-methyl-3-(5-oxo-1-prop-2-enyl-2-sulfanylideneimidazolidin-4-ylidene)indol-2-one in lab experiments is its ability to selectively target cancer cells and microorganisms without affecting healthy cells. However, the compound has limited solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Direcciones Futuras
There are several future directions for research on (3Z)-1-methyl-3-(5-oxo-1-prop-2-enyl-2-sulfanylideneimidazolidin-4-ylidene)indol-2-one. One area of interest is the development of more efficient synthesis methods to produce the compound in larger quantities. Another area of research is the investigation of the compound's potential as an antipsychotic agent. Additionally, there is a need for further studies to understand the mechanism of action of the compound and its potential applications in the treatment of various diseases.
Métodos De Síntesis
The synthesis of (3Z)-1-methyl-3-(5-oxo-1-prop-2-enyl-2-sulfanylideneimidazolidin-4-ylidene)indol-2-one is a complex process that involves several steps. One of the most common methods involves the reaction of indole-2,3-dione with 2-amino-4-methylthiazole in the presence of a suitable catalyst. The resulting intermediate is then treated with propargyl bromide and sodium hydride to form the final product.
Aplicaciones Científicas De Investigación
(3Z)-1-methyl-3-(5-oxo-1-prop-2-enyl-2-sulfanylideneimidazolidin-4-ylidene)indol-2-one has been extensively studied for its potential pharmaceutical applications. It has been shown to exhibit anticancer, antimicrobial, and anti-inflammatory properties. The compound has also been found to have potential as an antipsychotic agent.
Propiedades
Nombre del producto |
(3Z)-1-methyl-3-(5-oxo-1-prop-2-enyl-2-sulfanylideneimidazolidin-4-ylidene)indol-2-one |
|---|---|
Fórmula molecular |
C15H13N3O2S |
Peso molecular |
299.3 g/mol |
Nombre IUPAC |
(3Z)-1-methyl-3-(5-oxo-1-prop-2-enyl-2-sulfanylideneimidazolidin-4-ylidene)indol-2-one |
InChI |
InChI=1S/C15H13N3O2S/c1-3-8-18-14(20)12(16-15(18)21)11-9-6-4-5-7-10(9)17(2)13(11)19/h3-7H,1,8H2,2H3,(H,16,21)/b12-11- |
Clave InChI |
YVORIZAGSUZMAK-QXMHVHEDSA-N |
SMILES isomérico |
CN1C2=CC=CC=C2/C(=C/3\C(=O)N(C(=S)N3)CC=C)/C1=O |
SMILES |
CN1C2=CC=CC=C2C(=C3C(=O)N(C(=S)N3)CC=C)C1=O |
SMILES canónico |
CN1C2=CC=CC=C2C(=C3C(=O)N(C(=S)N3)CC=C)C1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![({2,4,5-Tris[(carboxymethyl)sulfanyl]-3,6-dioxo-1,4-cyclohexadien-1-yl}sulfanyl)acetic acid](/img/structure/B303346.png)
![3-{[2-(Dimethylamino)ethyl]amino}-4-isopropoxy-3-cyclobutene-1,2-dione](/img/structure/B303348.png)


![3-Methoxybicyclo[4.2.0]octa-1,3,5-triene-7,8-dione](/img/structure/B303352.png)


![Pyridinium, 4-[2-[4-(dimethylamino)phenyl]ethenyl]-1-hexadecyl-](/img/structure/B303355.png)


![N-(2-iodo-4,5-dimethoxybenzyl)-N-[(4-iodo-1,2,5-trimethyl-1H-pyrrol-3-yl)methyl]amine](/img/structure/B303360.png)
![1-Hydroxy-3-isopropoxy-2-methyl-spiro(benzo[b]cylobutane-5,2'-[1,3]dioxolane)-6-one](/img/structure/B303363.png)
![tert-butyl 4-[2-(2,5-dimethylpyrrol-1-yl)phenyl]-4H-pyridine-1-carboxylate](/img/structure/B303364.png)
